3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine
Description
Properties
IUPAC Name |
3-methyl-6-[1-(4-methylphenyl)sulfonylpiperidin-4-yl]oxypyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-3-6-16(7-4-13)24(21,22)20-11-9-15(10-12-20)23-17-8-5-14(2)18-19-17/h3-8,15H,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMCKZARNSNRSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NN=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine involves several steps. One common method includes the nucleophilic substitution reaction where the tosylpiperidinyl group is introduced to the pyridazine ring. The reaction conditions typically involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding pyridazine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosylpiperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, aiding in the development of new materials and catalysts.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored in drug discovery programs for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: The compound’s unique chemical properties make it useful in the development of new industrial materials and processes.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below summarizes key structural analogs and their biological activities:
Antimicrobial Activity Profiles
- Saturation vs. Aromaticity: Saturated or partially saturated pyridazine derivatives (e.g., pyrrolopyridazines) exhibit stronger antimicrobial activity than aromatic analogs . aeruginosa and C. albicans. In contrast, aromatic triazolopyridazines (e.g., Compound 6b) show potency against Staphylococcus aureus and Bacillus subtilis .
- Substituent Effects : The tosyl group in the target compound may improve membrane penetration due to increased lipophilicity, whereas halogenated or aryl substituents in triazolopyridazines (e.g., 4’-chlorophenyl in Compound 9b) enhance antifungal activity .
Selectivity and Mechanism
- Cis/Trans Isomerism : Cis-isomers of pyridazine derivatives generally show higher antimicrobial activity than trans-isomers . The target compound’s stereochemistry is undefined in the evidence, warranting further study.
- Substituent Position : Para-substituted benzoyl radicals in pyridazines minimally affect overall activity but influence microbial selectivity . The target’s tosyl group at the piperidine para position may similarly modulate selectivity.
Key Research Findings
Antimicrobial Potency: Triazolopyridazines with 4’-tolyl (Compound 6b) or halogenated aryl groups (Compound 9b) demonstrate superior antibacterial and antifungal activity, respectively .
Structural Flexibility : Saturated rings (e.g., piperidine in the target compound) enhance activity against specific pathogens, while aromatic systems favor broader Gram-positive coverage .
Pharmacological Potential: Methyl groups at position 3, as seen in the target compound, are recurrent in pyridazines with CNS applications, though direct evidence for this molecule remains speculative .
Biological Activity
3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various pathogens, and its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine ring substituted with a tosylpiperidine moiety, which is significant for its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through inhibition of specific enzymes or pathways in target organisms. For instance, studies have shown that related compounds can inhibit N-myristoyltransferase in Plasmodium vivax, a crucial enzyme for the survival of malaria parasites .
Antimalarial Activity
One of the most notable activities of related compounds is their antimalarial efficacy. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against Plasmodium falciparum, with IC50 values in the low micromolar range. For example, some compounds showed IC50 values below 4 µM, indicating strong potential as antimalarial agents .
Table 1: Inhibitory Activity Against Plasmodium falciparum
| Compound | IC50 (µM) | Selectivity Index (MDCK/3D7) |
|---|---|---|
| 3-Methyl-6... | <4 | >10 |
| Compound A | 2.1 | 92 |
| Compound B | 3.2 | >10 |
| Compound C | 7.4 | >10 |
Note: MDCK refers to Madin-Darby Canine Kidney cell line used for cytotoxicity assays.
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines revealed that most tested compounds exhibited a selectivity index greater than 10, indicating lower toxicity to mammalian cells compared to their antimalarial activity . This selectivity is crucial for developing safe therapeutic agents.
Case Studies and Research Findings
A study focused on the synthesis and biological evaluation of pyridazine derivatives highlighted the promising antimalarial properties of these compounds. The research involved screening multiple derivatives against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. The findings indicated that certain modifications in the molecular structure significantly enhanced biological activity .
In another study, computational docking simulations suggested that these compounds could effectively bind to the active sites of target enzymes within malaria parasites, further supporting their potential as drug candidates .
Q & A
Basic: What are the critical steps for synthesizing 3-Methyl-6-((1-tosylpiperidin-4-yl)oxy)pyridazine, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves:
Core Formation : Reacting a pyridazine precursor (e.g., 3-amino-6-chloropyridazine) with 1-tosylpiperidin-4-ol under nucleophilic aromatic substitution conditions.
Functionalization : Introducing the methyl group via alkylation or Friedel-Crafts reactions.
Purification : Use column chromatography with solvents like ethyl acetate/hexane (3:7 ratio) for isolation .
Optimization Tips :
- Temperature : Maintain 80–100°C for substitution reactions to enhance yield.
- Catalysts : Use K₂CO₃ or NaH as a base to deprotonate hydroxyl groups .
- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve reaction kinetics .
Basic: How can solubility and purification challenges be addressed for this compound?
Methodological Answer:
- Solubility : Test in DMSO (high solubility) for biological assays or dichloromethane for synthetic intermediates.
- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for high-purity isolation .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : ¹H and ¹³C NMR (in DMSO-d₆) to confirm methyl and tosylpiperidine substituents.
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z 430.15).
- IR Spectroscopy : Detect sulfonyl (1150–1300 cm⁻¹) and ether (1100–1250 cm⁻¹) groups .
Advanced: How do structural modifications (e.g., tosyl group replacement) affect bioactivity?
Methodological Answer:
- SAR Studies : Replace the tosyl group with sulfonamide or acetyl analogs to assess changes in receptor binding.
- Example: Tosyl → 4-chlorophenylsulfonyl increases lipophilicity (logP +0.5), enhancing membrane permeability .
- Activity Assays : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase or protease panels) .
Advanced: What experimental strategies can elucidate its mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic Studies : Use Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive).
- Docking Simulations : Perform molecular docking (e.g., AutoDock Vina) with target enzymes (e.g., EGFR kinase) to identify binding motifs .
- Mutagenesis : Test activity against enzyme mutants to pinpoint critical residues .
Advanced: How to resolve contradictions in biological activity data across similar pyridazine derivatives?
Methodological Answer:
-
Structural Comparison : Analyze substituent effects using analogs (e.g., 3-Chloro-6-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridazine ).
Compound Substituent IC₅₀ (EGFR) Target Tosylpiperidine 12 nM Analog A Methylsulfonyl 45 nM -
Experimental Variables : Control assay conditions (e.g., ATP concentration in kinase assays) to reduce variability .
Advanced: What are the degradation pathways under physiological conditions?
Methodological Answer:
- Stability Studies :
- pH Stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC.
- Metabolic Stability : Use liver microsomes to identify CYP450-mediated oxidation sites (e.g., piperidine ring) .
Advanced: How can computational modeling guide the design of analogs with improved selectivity?
Methodological Answer:
- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl group for hydrogen bonding).
- ADMET Prediction : Use QikProp to optimize logP (<3) and PSA (<90 Ų) for blood-brain barrier penetration .
Advanced: What strategies improve yield in gram-scale synthesis?
Methodological Answer:
- Flow Chemistry : Continuous flow reactors reduce side reactions (e.g., dimerization) .
- Catalyst Recycling : Immobilize Pd catalysts for Suzuki couplings to reduce costs .
Advanced: How to evaluate synergistic effects with co-administered drugs?
Methodological Answer:
- Combination Index (CI) : Use the Chou-Talalay method in cell viability assays (e.g., CI <1 indicates synergy) .
- Transcriptomics : Profile gene expression changes (RNA-seq) to identify synergistic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
